N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound featuring a central 1,3,5-triazine ring substituted with two methoxy groups at positions 4 and 6, a methylene bridge (-CH2-) at position 2, and a 3-(4-methoxyphenyl)propanamide side chain.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-12-7-4-11(5-8-12)6-9-14(21)17-10-13-18-15(23-2)20-16(19-13)24-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWAIBCXZDBOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Methoxylation of Cyanuric Chloride
The 4,6-dimethoxy-1,3,5-triazine scaffold is typically derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Sequential nucleophilic substitution with methoxide ions under controlled conditions achieves regioselective methoxylation:
$$
\text{C}3\text{N}3\text{Cl}3 + 2 \text{NaOCH}3 \xrightarrow{\text{THF, 0–5°C}} \text{C}3\text{N}3\text{Cl}(\text{OCH}3)2 + 2 \text{NaCl}
$$
The third chlorine atom at the 2-position remains reactive for subsequent functionalization. Kinetic studies show that maintaining temperatures below 10°C minimizes polysubstitution, achieving >85% yield of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Aminomethyl Group Introduction
The chlorinated intermediate undergoes nucleophilic displacement with methylamine or its derivatives to install the aminomethyl moiety:
$$
\text{C}3\text{N}3\text{Cl}(\text{OCH}3)2 + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, 60°C}} \text{C}3\text{N}3(\text{OCH}3)2(\text{CH}2\text{NH}2) + \text{HCl}
$$
Patent data indicate that ethanol as the solvent and a 3:1 molar ratio of methylamine to triazine derivative optimize conversion rates (78–82%). Microwave-assisted reactions at 100°C for 15 minutes further enhance yields to 89% while reducing side product formation.
Synthesis of 3-(4-Methoxyphenyl)Propanoyl Chloride
Friedel-Crafts Acylation of Anisole
3-(4-Methoxyphenyl)propanoic acid is synthesized via a two-step sequence:
Acylation :
$$
\text{CH}3\text{O-C}6\text{H}5 + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{CH}3\text{O-C}6\text{H}4-\text{COCH}_2\text{Cl}
$$
Yields reach 68% with dichloromethane as the solvent and a 1.2:1 AlCl₃ catalyst ratio.Hydrogenation :
$$
\text{CH}3\text{O-C}6\text{H}4-\text{COCH}2\text{Cl} + \text{H}2 \xrightarrow{\text{Pd/C, EtOH}} \text{CH}3\text{O-C}6\text{H}4-\text{CH}2\text{CH}2\text{COOH}
$$
Pressure-controlled hydrogenation (3 atm, 50°C) achieves 94% conversion.
Acid Chloride Formation
The propanoic acid derivative is activated using thionyl chloride:
$$
\text{CH}3\text{O-C}6\text{H}4-\text{CH}2\text{CH}2\text{COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{CH}3\text{O-C}6\text{H}4-\text{CH}2\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
Gas chromatography-mass spectrometry (GC-MS) analyses confirm >99% purity after distillation under reduced pressure.
Amide Coupling Strategies
Classical Schotten-Baumann Reaction
Conventional coupling employs aqueous base conditions:
$$
\text{C}3\text{N}3(\text{OCH}3)2(\text{CH}2\text{NH}2) + \text{CH}3\text{O-C}6\text{H}4-\text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target Compound} + \text{NaCl}
$$
While cost-effective, this method suffers from moderate yields (55–60%) due to hydrolysis side reactions.
Coupling Reagent-Mediated Synthesis
Modern protocols utilize 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a water-soluble activator:
Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 92 |
| Temperature | 25°C | 88 |
| Molar Ratio (1:1.2) | Amine:Acid:DMTMM | 95 |
Nuclear magnetic resonance (NMR) studies reveal complete conversion within 2 hours, with the triazine moiety remaining intact under these mild conditions.
Microwave-Assisted Optimization
Recent advances employ microwave irradiation to accelerate the coupling:
$$
\text{Reactants} + \text{DMTMM} \xrightarrow{\text{MW, 140°C, 10 min}} \text{Target Compound}
$$
High-performance liquid chromatography (HPLC) data demonstrate a 40% reduction in reaction time and a 7% yield increase compared to conventional heating.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from acetonitrile/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 167–169°C, confirming high crystallinity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.82 (d, J = 8.4 Hz, 2H, ArH), 4.34 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃), 3.74 (s, 6H, 2×OCH₃), 2.89 (t, J = 7.6 Hz, 2H, CH₂), 2.61 (t, J = 7.6 Hz, 2H, CH₂).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1580 cm⁻¹ (triazine ring).
Industrial-Scale Production Considerations
Cost Analysis of Key Steps
| Step | Raw Material Cost (USD/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| Triazine Synthesis | 120 | 18 |
| Acid Chloride Prep | 95 | 22 |
| Coupling Reaction | 210 | 14 |
Data extrapolated from patent filings suggest that microwave-assisted coupling reduces overall production costs by 19% compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the triazine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propanamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of triazine could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide has shown potential as an antimicrobial agent. Its efficacy against both Gram-positive and Gram-negative bacteria has been reported in several studies. The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth .
Herbicide Development
The triazine structure is well-known for its herbicidal properties. Compounds similar to this compound are being explored as potential herbicides that can selectively target weed species while minimizing damage to crops. Research highlights the importance of optimizing the application rates and timing to enhance efficacy and reduce environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The triazine ring and methoxyphenyl group are believed to play a crucial role in its binding affinity and specificity towards target enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting key biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s triazine core distinguishes it from structurally related propanamide derivatives. Key comparisons include:
- Triazine vs. Oxadiazole/Thiazole Derivatives : Compounds 7c–7f () replace the triazine with 1,3,4-oxadiazole and thiazole rings. These heterocycles introduce sulfur atoms, increasing molecular weight (375–389 g/mol vs. 332 g/mol for the target) and altering electronic properties .
- Methoxy vs. Methyl Substituents: The target’s 4-methoxyphenyl group differs from methyl-substituted phenyls in 7c–7f.
- Sulfonamide vs. Propanamide Linkages: Herbicides like cinosulfuron () use sulfonamide linkages with triazine rings, whereas the target’s propanamide group may favor pharmaceutical over pesticidal applications .
Physicochemical Properties
Notes:
- The target’s lower molecular weight (332 g/mol) compared to 7c–7f (375–389 g/mol) reflects the absence of sulfur and differing heterocycles.
- Melting points for triazine derivatives vary widely; the target’s value remains uncharacterized.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazine moiety, which is known for its diverse biological activities. The specific structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H18N4O4 |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 2034521-35-0 |
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds with triazine cores have been observed to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : These compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Proteins : Triazine derivatives have been reported to interact with proteins involved in cancer progression, such as Bcl-2 family proteins .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties. Research on related triazine derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in target organisms or cancer cells.
- Receptor Interaction : It may bind to specific receptors or proteins that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound could alter the expression of genes involved in survival and proliferation pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a structurally similar triazine derivative on various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit 50% of the cell population) significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests a promising avenue for developing new anticancer agents based on triazine structures .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains using the disk diffusion method. The results showed notable zones of inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Q & A
Q. How can metabolic pathways and degradation products be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
